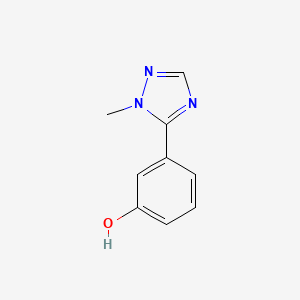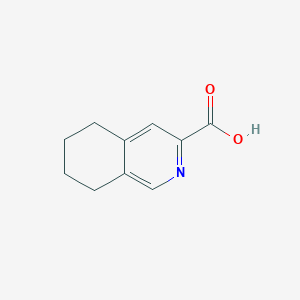
3-(1-methyl-1H-1,2,4-triazol-5-yl)phenol
Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anticancer properties .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be determined using various spectroscopic techniques, including IR, NMR, and X-ray diffraction .Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in various chemical reactions. For example, they can act as ligands in the formation of metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole ring. For example, the presence of a methyl group can affect the compound’s NMR spectra .Scientific Research Applications
1. Antimicrobial Activity
Compounds derived from triazoles, such as 3-(1-methyl-1H-1,2,4-triazol-5-yl)phenol, have shown significant antimicrobial activity. For instance, derivatives have been synthesized and tested for their effectiveness against various bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, as well as fungi like Aspergillus niger (Shaikh et al., 2014). Another study found that isoxazolidine derivatives incorporating the triazole ring showed potential as antifungal agents (Bennett et al., 1988).
2. Catalysis in Chemical Reactions
Triazole derivatives, including those based on this compound, are also investigated for their role in catalysis. For instance, studies have shown their effectiveness in alcohol oxidation and transfer hydrogenation of ketones (Saleem et al., 2013). Similar research has been conducted with Rhodium and Iridium complexes using triazole-based ligands for catalytic applications (Saleem et al., 2014).
3. Enzyme Inhibition
Triazole Schiff’s base derivatives have been synthesized and evaluated for their inhibitory effects on enzymes like tyrosinase. These compounds demonstrated significant inhibition, suggesting potential applications in the development of antityrosinase agents (Yu et al., 2015).
4. Corrosion Inhibition
Triazole compounds have been studied as corrosion inhibitors. Schiff’s bases of pyridyl substituted triazoles, for instance, have been investigated for their effectiveness in protecting mild steel in hydrochloric acid solution (Ansari et al., 2014).
5. Chelation with Metal Ions
Studies have shown that triazole derivatives can act as potential chelate ligands for metal ions like uranyl, forming complexes that have been characterized using various spectroscopic methods (Vashchenko et al., 2020).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to interact with various targets, such as enzymes and receptors . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of these targets .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties . The triazole nitrogen and the substituted aryl group can form H-bonding and hydrophobic interaction with specific amino acids in the target proteins .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in a compound generally improves its pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . For instance, some 1,2,4-triazole derivatives have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Action Environment
It’s known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-9(10-6-11-12)7-3-2-4-8(13)5-7/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETOOMBEMHBOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1432652.png)